1-(1-(4-Chlorophenyl)ethyl)piperidin-4-one

Übersicht

Beschreibung

1-(1-(4-Chlorophenyl)ethyl)piperidin-4-one is a useful research compound. Its molecular formula is C13H16ClNO and its molecular weight is 237.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(1-(4-Chlorophenyl)ethyl)piperidin-4-one, commonly referred to as a piperidinone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a larger class of piperidine derivatives known for their therapeutic potential, including anti-cancer, anti-inflammatory, and neuropharmacological effects. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by case studies and research findings.

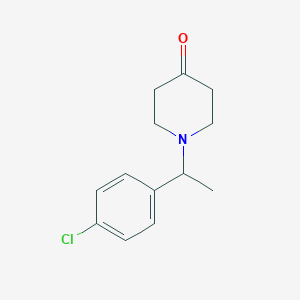

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a 4-chlorophenyl group. The presence of these functional groups contributes to its biological activity.

Antitumor Activity

Research indicates that piperidine derivatives exhibit significant antitumor effects. For instance, studies have shown that related compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Piperidinone A | Breast Cancer | 15.2 | Apoptosis induction |

| Piperidinone B | Lung Cancer | 12.8 | Cell cycle arrest |

This data suggests that this compound may have similar properties, although specific IC50 values for this compound require further investigation.

Antibacterial Activity

The antibacterial properties of piperidine derivatives have been well-documented. Compounds similar to this compound have demonstrated moderate to strong activity against various bacterial strains.

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Salmonella typhi | Moderate | |

| Bacillus subtilis | Strong | |

| Staphylococcus aureus | Weak |

These findings highlight the potential use of this compound in treating bacterial infections.

Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological activities, including effects on neurotransmitter systems. For example, some studies suggest that these compounds can act as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease.

| Compound | AChE Inhibition IC50 (nM) |

|---|---|

| Compound X | 150 |

| Compound Y | 200 |

The inhibition of acetylcholinesterase by piperidine derivatives indicates their potential role in cognitive enhancement and neuroprotection.

Case Studies

Several case studies have explored the biological activities of piperidinone derivatives:

- Anticancer Study : A study conducted on a series of piperidinone derivatives showed that modifications at the piperidine ring could enhance antitumor activity against breast cancer cells. The results indicated that specific substitutions led to increased apoptosis rates compared to non-substituted analogs .

- Antibacterial Evaluation : Another study evaluated the antibacterial efficacy of various piperidine derivatives against multi-drug resistant strains. The findings revealed that certain modifications significantly improved activity against resistant strains, suggesting a promising avenue for developing new antibiotics .

- Neuroprotective Effects : Research on neuroprotective properties indicated that piperidinone derivatives could mitigate oxidative stress in neuronal cells, providing insights into their potential use in neurodegenerative diseases .

Wissenschaftliche Forschungsanwendungen

Anti-Viral Activity

One of the prominent applications of 1-(1-(4-Chlorophenyl)ethyl)piperidin-4-one is its anti-viral activity, particularly against Hepatitis C virus (HCV). Research indicates that piperidine derivatives exhibit significant inhibition of HCV replication. For instance, a study demonstrated that modifications to the piperidine structure could enhance antiviral efficacy, leading to improved therapeutic outcomes for HCV-infected patients .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. A study evaluated various piperidone derivatives and found that certain modifications could enhance their inhibitory activity against AChE, suggesting a promising avenue for developing new treatments for cognitive disorders .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including aza-Michael additions and cyclization processes. These synthetic pathways allow for the introduction of various substituents that can significantly alter the compound's biological activity.

Inhibition of Pyroptosis

Recent experimental studies have highlighted the compound's ability to inhibit pyroptosis, a form of programmed cell death linked to inflammatory responses. In vitro assays revealed that derivatives of this compound could reduce pyroptotic cell death by approximately 35% at specific concentrations, showcasing its potential in inflammatory disease management .

Acetylcholinesterase Inhibition

In a comparative study evaluating various piperidine derivatives, it was found that modifications at specific positions on the piperidine ring could lead to significant variations in AChE inhibitory activity. The results indicated that certain analogs were more effective than the parent compound, suggesting that targeted structural modifications can enhance therapeutic efficacy against neurodegenerative conditions .

Eigenschaften

IUPAC Name |

1-[1-(4-chlorophenyl)ethyl]piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c1-10(11-2-4-12(14)5-3-11)15-8-6-13(16)7-9-15/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHRATMTHUZQAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801265867 | |

| Record name | 1-[1-(4-Chlorophenyl)ethyl]-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905987-03-3 | |

| Record name | 1-[1-(4-Chlorophenyl)ethyl]-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905987-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1-(4-Chlorophenyl)ethyl]-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.